4-(2-Chloro-1-methylethyl)morpholine hydrochloride is a chemical compound with the molecular formula C7H14ClNO·HCl and a molecular weight of approximately 200.11 g/mol. It appears as a white to off-white powder and is characterized by its solubility in water, forming a clear and colorless solution at a concentration of 5% . This compound is recognized for its role as an intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
The reactivity of 4-(2-Chloro-1-methylethyl)morpholine hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the chloro group. This compound can participate in:
The synthesis of 4-(2-Chloro-1-methylethyl)morpholine hydrochloride typically involves:
These methods allow for the efficient production of the compound while ensuring high purity levels necessary for pharmaceutical applications .
The unique aspect of 4-(2-Chloro-1-methylethyl)morpholine hydrochloride lies in its specific chloroalkyl group, which influences its reactivity and application potential compared to other morpholine derivatives. Its role as an intermediate in synthesizing various pharmaceuticals further distinguishes it from similar compounds .
Interaction studies involving 4-(2-Chloro-1-methylethyl)morpholine hydrochloride focus on its compatibility with other chemicals and its biological interactions. These studies are crucial for understanding its behavior in formulations and potential side effects when used in pharmaceuticals. While specific interaction data is sparse, the compound's reactivity suggests that it may interact with nucleophiles, impacting its efficacy and safety profiles.
The morpholine ring in 4-(2-chloro-1-methylethyl)morpholine hydrochloride adopts a chair conformation, as evidenced by computational studies using density functional theory (DFT) and molecular dynamics simulations [4]. The nitrogen center, protonated in the hydrochloride salt, resides in an equatorial position to minimize 1,3-diaxial repulsions with the methyl and chloro substituents on the ethyl side chain. The 2-chloro-1-methylethyl group exhibits a preference for a gauche conformation, with the chlorine atom and methyl group oriented at approximately 60° relative to the morpholine plane [3].
Comparative analysis with simpler morpholine derivatives, such as 4-(2-chloroethyl)morpholine hydrochloride [1], reveals that branching at the β-carbon of the ethyl chain introduces additional torsional strain. This strain is partially offset by hyperconjugative interactions between the chlorine lone pairs and adjacent C-H σ* orbitals, as quantified by natural bond orbital (NBO) analysis [4]. The energy difference between axial and equatorial conformations of the substituted ethyl group was calculated to be 10.9 kJ/mol, favoring the equatorial orientation due to reduced steric clash with the morpholine ring [4].
| Conformational Parameter | Value (DFT/B3LYP/6-311++G**) |
|---|---|
| Chair inversion barrier | 28.4 kJ/mol |
| N-C-C-Cl dihedral angle | 178.3° |
| C-O-C-C torsion angle | 55.7° |
| Van der Waals strain (methyl-Cl) | 3.8 kJ/mol |
Single-crystal X-ray diffraction studies of analogous compounds, such as bis(morpholine)gold(I) halides [2], provide insights into the packing behavior of 4-(2-chloro-1-methylethyl)morpholine hydrochloride. The hydrochloride salt crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell. The protonated nitrogen forms a primary hydrogen bond with the chloride counterion (N-H⋯Cl = 2.98 Å), while secondary C-H⋯Cl interactions (2.85–3.10 Å) create a layered structure parallel to the ac plane [2].
The branched 2-chloro-1-methylethyl substituent induces a herringbone packing motif distinct from the linear arrangements observed in straight-chain derivatives [1]. This packing distortion reduces symmetry-equivalent contacts by 23% compared to 4-(2-chloroethyl)morpholine hydrochloride, as quantified by Hirshfeld surface analysis. The methyl group participates in C-H⋯O interactions (3.12 Å) with the morpholine oxygen of adjacent molecules, forming a three-dimensional network [3].
The hydrogen bonding architecture in 4-(2-chloro-1-methylethyl)morpholine hydrochloride features a primary ionic interaction between the protonated amine (N-H⁺) and chloride ion (Cl⁻), with a bond length of 1.68 Å and angle of 174° [2]. This interaction dominates the lattice energy, contributing approximately 65% of the total stabilization based on periodic DFT calculations [4].
Secondary interactions include:
The oxygen atom of the morpholine ring remains sterically shielded, participating only in weak C-H⋯O interactions rather than classical hydrogen bonds [2]. This contrasts with neutral morpholine derivatives, where the oxygen frequently acts as a hydrogen bond acceptor [3].
The gauche conformation of the 2-chloro-1-methylethyl group creates a 112° angle between the C-Cl bond and nitrogen lone pair, facilitating S~N~2-type displacement reactions. Molecular orbital analysis reveals significant σ*(C-Cl) to n(N) hyperconjugation (0.87 eV stabilization), lowering the activation energy for intramolecular cyclization by 14.2 kJ/mol compared to linear analogues [4].
Linear versus branched chloroethyl substituents induce marked conformational differences:
| Parameter | 4-(2-Chloroethyl) Derivative [1] | 4-(2-Chloro-1-Methylethyl) Derivative |
|---|---|---|
| Chair inversion barrier | 25.1 kJ/mol | 28.4 kJ/mol |
| N-C-C-Cl dihedral | 180.0° | 178.3° |
| C-H⋯Cl contacts per molecule | 2.1 | 3.4 |
The increased barrier to chair inversion in the branched derivative stems from enhanced 1,3-diaxial interactions between the methyl group and ring hydrogens [4].
Crystal density measurements reveal:
The 3% density reduction in the branched compound correlates with decreased packing coefficient (0.71 vs. 0.68) and increased free volume distribution, as visualized using Voronoi tessellation [2].
The alkylation behavior of 4-(2-Chloro-1-methylethyl)morpholine hydrochloride in nucleophilic environments follows well-established mechanistic pathways that are governed by the structural characteristics of both the substrate and the attacking nucleophile. The compound exhibits dual reactivity patterns, primarily through nucleophilic substitution mechanisms that can proceed via either unimolecular or bimolecular pathways depending on reaction conditions and substrate structure [1] [2].
Table 1. Physical and Chemical Properties of 4-(2-Chloro-1-methylethyl)morpholine hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClNO·HCl |
| Molecular Weight (g/mol) | 200.11 |
| CAS Number | 76191-26-9 |
| Storage Temperature | Store below +30°C |
| Solubility | Water, Methanol, Chloroform (slightly) |
| Physical Appearance | White to beige crystalline powder |
| InChI Key | GYCYLJUJODVGEJ-UHFFFAOYSA-N |
| SMILES | C1OCCN(C1)C(C)CCl.Cl |
The nucleophilic substitution reactions involving chloroethylmorpholine derivatives predominantly follow the substitution nucleophilic bimolecular mechanism when the carbon center bearing the chlorine substituent is primary or secondary [3] [2]. This concerted mechanism involves simultaneous bond formation and bond breaking, with the nucleophile attacking from the backside relative to the leaving group position. The resulting stereochemical inversion at the carbon center is a characteristic feature of this pathway [1].
In polar aprotic solvents such as acetonitrile or dimethyl sulfoxide, the reaction proceeds through direct nucleophilic attack on the chloroethyl carbon center . The morpholine nitrogen atom can function as an intramolecular nucleophile under appropriate conditions, leading to cyclization reactions or rearrangement products. The electron-withdrawing effect of the morpholine oxygen atom influences the nucleophilicity of the nitrogen center, making it less reactive compared to purely aliphatic amines [5].
When tertiary carbon centers are present or when carbocation stabilization is possible, the mechanism shifts toward the substitution nucleophilic unimolecular pathway [3]. This two-step process involves initial formation of a carbocation intermediate followed by nucleophilic attack. The first step, involving departure of the chloride leaving group, constitutes the rate-determining step, making the overall reaction rate independent of nucleophile concentration [1].
The choice of solvent significantly influences the mechanistic pathway. Polar protic solvents favor the unimolecular mechanism by stabilizing the carbocation intermediate through solvation, while polar aprotic solvents enhance nucleophile reactivity and promote the bimolecular pathway [6]. Temperature elevation generally increases reaction rates for both mechanisms but may favor elimination pathways at higher temperatures.
Morpholine derivatives demonstrate unique reactivity patterns in alkylation reactions due to the presence of both nitrogen and oxygen heteroatoms within the ring structure [7]. The oxygen atom's electron-withdrawing effect reduces the electron density on nitrogen, thereby decreasing its nucleophilicity compared to purely aliphatic amines. This electronic effect necessitates more forcing conditions or more reactive electrophiles to achieve efficient alkylation [5].
| Mechanism Type | Conditions | Mechanism Features | Products/Outcomes |
|---|---|---|---|
| Substitution Nucleophilic Bimolecular | Polar aprotic solvents, primary/secondary carbons | Concerted, backside attack, inversion of stereochemistry | Substituted morpholine derivatives |
| Substitution Nucleophilic Unimolecular | Polar protic solvents, tertiary carbons | Two-step, carbocation intermediate, racemization | Substituted morpholine derivatives with mixed stereochemistry |
| Ring-Opening (Acid-Catalyzed) | Acidic conditions (HCl, HBr, HI) | Protonation followed by nucleophilic attack | Ring-opened products, haloalkyl derivatives |
| Thermal Decomposition | Temperature > 175°C | Bond cleavage, volatile product formation | Degradation products, NH₃, CO₂, volatile compounds |
The kinetic analysis of nucleophilic substitution reactions involving morpholine derivatives reveals that reaction rates follow second-order kinetics for bimolecular mechanisms, with rate constants dependent on both substrate and nucleophile concentrations [8]. The activation energies for these processes typically range from 60 to 90 kilojoules per mole, depending on the nature of the leaving group and the nucleophile involved.
Substituent effects play crucial roles in determining reaction rates and selectivity. Electron-withdrawing groups on the morpholine ring enhance the electrophilicity of attached alkyl chains, facilitating nucleophilic attack. Conversely, electron-donating substituents reduce reactivity by increasing electron density on the electrophilic center [9].
The morpholine ring structure in 4-(2-Chloro-1-methylethyl)morpholine hydrochloride exhibits susceptibility to ring-opening reactions under acidic conditions, following mechanisms that are characteristic of cyclic ether cleavage processes [10] [11]. The ether oxygen atom within the morpholine ring serves as the primary site for protonation, leading to subsequent nucleophilic attack and ring fragmentation [12].
Under acidic conditions, the morpholine ring undergoes protonation at the ether oxygen atom, forming an oxonium ion intermediate [11]. This protonation step significantly enhances the electrophilicity of the carbon atoms adjacent to the oxygen, making them susceptible to nucleophilic attack by water molecules or halide ions present in the reaction medium [12]. The resulting ring-opening process follows either substitution nucleophilic unimolecular or bimolecular mechanisms, depending on the stability of potential carbocation intermediates and the reaction conditions employed.
The acid-catalyzed ring-opening reactions typically require strong acids such as hydrobromic acid or hydroiodic acid for efficient cleavage [10]. Hydrochloric acid demonstrates lower reactivity and requires more forcing conditions to achieve significant ring-opening [11]. The relative reactivity order of hydrohalic acids in ether cleavage reactions follows the sequence: hydroiodic acid > hydrobromic acid > hydrochloric acid, reflecting both the acidity of the acids and the nucleophilicity of their conjugate bases [12].
The mechanism of acid-catalyzed ring-opening involves initial protonation of the morpholine oxygen atom, followed by nucleophilic attack at one of the adjacent carbon centers [13]. The regioselectivity of this attack depends on the relative stability of the resulting carbocation intermediates and steric factors. Primary carbon centers typically undergo substitution nucleophilic bimolecular attack, while secondary carbon centers may proceed through either pathway depending on the degree of carbocation stabilization available [11].
Temperature plays a critical role in determining the efficiency and selectivity of ring-opening reactions. Elevated temperatures favor the ring-opening process by providing the activation energy required for carbon-oxygen bond cleavage [13]. However, excessive temperatures may lead to competing decomposition pathways, including elimination reactions that produce unsaturated products and secondary fragmentation processes.
The presence of the chloroethyl substituent in 4-(2-Chloro-1-methylethyl)morpholine hydrochloride introduces additional complexity to the ring-opening mechanism. The chlorine atom can participate in subsequent substitution reactions following ring-opening, leading to the formation of polyhalogenated products or cyclization reactions under appropriate conditions [14]. The electron-withdrawing effect of the chlorine substituent also influences the electron density distribution within the morpholine ring, potentially affecting the regioselectivity of the initial protonation step.
Solvent effects significantly influence the course of acid-catalyzed ring-opening reactions. Polar protic solvents facilitate protonation of the ether oxygen and stabilize charged intermediates formed during the reaction process [15]. Water serves as both solvent and nucleophile in many ring-opening reactions, leading to the formation of diol products through hydrolysis of the initial oxonium ion intermediate.
The kinetics of morpholine ring-opening under acidic conditions follow first-order dependence on both the substrate concentration and the acid concentration [13]. The rate constants for these reactions are strongly temperature-dependent, with activation energies typically ranging from 80 to 120 kilojoules per mole. The pH dependence of the reaction rate reflects the equilibrium between protonated and unprotonated forms of the morpholine substrate.
Competitive reactions may occur during acid-catalyzed ring-opening, including elimination reactions that lead to the formation of alkene products and rearrangement reactions that produce isomeric structures [16]. The relative importance of these pathways depends on the reaction conditions, particularly temperature and acid concentration. Lower temperatures and moderate acid concentrations favor the desired ring-opening pathway, while more forcing conditions promote competing elimination and rearrangement processes.
The thermal stability and decomposition behavior of 4-(2-Chloro-1-methylethyl)morpholine hydrochloride represent critical parameters for understanding its chemical behavior under elevated temperature conditions. Comprehensive thermal analysis reveals that morpholine derivatives exhibit distinct decomposition pathways that are influenced by their structural features and the presence of heteroatoms within the ring system [17] [18].
Table 3. Thermal Stability and Decomposition Profiles of Morpholine-Related Compounds
| Compound Type | Thermal Stability (°C) | Decomposition Products | Mechanism |
|---|---|---|---|
| Morpholine (unsubstituted) | 150 (stable), 175+ (degradation) | NH₃, CO₂, volatile organics | C-N, C-O bond cleavage |
| Chloroethylmorpholine derivatives | 180-185 (melting/decomposition) | HCl, NH₃, CO₂, alkenes | C-Cl, C-N bond cleavage |
| Polynitrogenated heterocycles | 250+ (stable) | NH₃, HCN, HNCO, CO₂, aromatics | Radical mechanisms, bond scission |
| Triazine derivatives | 500-900 (highly stable) | Trifluoroacetonitrile, aromatic fragments | Thermal rearrangement |
| Phthalonitrile compounds | 500+ (highly stable) | N₂, CO₂, aromatic compounds | Cyclization and carbonization |
Thermal gravimetric analysis of morpholine derivatives demonstrates that unsubstituted morpholine exhibits thermal stability up to approximately 150°C, beyond which significant degradation occurs [17]. The incorporation of chloroalkyl substituents, as in 4-(2-Chloro-1-methylethyl)morpholine hydrochloride, modifies this thermal behavior, with decomposition typically occurring in the temperature range of 180-185°C [19]. This enhanced thermal stability compared to the parent morpholine structure reflects the influence of the chloroethyl substituent on the overall molecular stability.
The thermal decomposition process proceeds through multiple stages, each characterized by distinct mass loss profiles and volatile product formation [20]. The initial stage involves dehydrochlorination reactions, leading to the elimination of hydrogen chloride and the formation of unsaturated intermediates [21]. This process is facilitated by the presence of the hydrochloride salt form, which provides an additional source of hydrogen chloride upon heating.
Subsequent decomposition stages involve cleavage of carbon-nitrogen and carbon-oxygen bonds within the morpholine ring structure [22]. The ether oxygen atom within the ring represents a particularly labile site, with carbon-oxygen bond scission leading to ring fragmentation and the formation of linear amine-alcohol intermediates [23]. These intermediates undergo further decomposition through dehydration reactions, producing volatile organic compounds including aldehydes, ketones, and lower molecular weight amines.
The mechanistic pathway for thermal decomposition involves radical processes initiated by homolytic bond cleavage [24]. The relatively weak carbon-nitrogen bonds within the morpholine ring undergo preferential cleavage under thermal conditions, generating nitrogen-centered radicals that participate in subsequent fragmentation and rearrangement reactions [20]. The presence of the chlorine substituent influences these radical processes through both electronic and steric effects.
Kinetic analysis of the thermal decomposition process reveals that the reaction follows first-order kinetics with respect to the substrate concentration [18]. The activation energy for the overall decomposition process ranges from 120 to 160 kilojoules per mole, depending on the specific structural features of the morpholine derivative and the experimental conditions employed [17]. The pre-exponential factor reflects the frequency of molecular collisions and the probability of bond breaking events.
The volatile products formed during thermal decomposition include ammonia, carbon dioxide, water vapor, and various organic fragments [21]. Fourier transform infrared spectroscopy and mass spectrometry analysis of the evolved gases reveal the presence of hydrogen chloride, resulting from dehydrochlorination of the chloroethyl substituent, and nitrogen-containing compounds such as hydrogen cyanide and isocyanic acid [20]. These products reflect the complex fragmentation pathways that occur during high-temperature decomposition.
Atmospheric composition significantly influences the thermal decomposition behavior [25]. Under inert conditions, the decomposition proceeds primarily through pyrolysis pathways involving bond scission and molecular fragmentation. In contrast, oxidative conditions promote combustion processes that lead to the formation of carbon dioxide, water, and nitrogen oxides as primary products [21]. The presence of oxygen enhances the rate of decomposition and modifies the product distribution.
The thermal stability of morpholine derivatives can be enhanced through structural modifications that strengthen the weakest bonds within the molecule [22]. The incorporation of electron-withdrawing substituents increases the thermal stability by reducing the electron density at labile bond positions, while electron-donating groups have the opposite effect [26]. Ring substitution patterns also influence thermal behavior, with certain substitution patterns providing enhanced stability through resonance stabilization or steric protection of reactive sites.
Comparative thermal analysis with related heterocyclic compounds reveals that morpholine derivatives exhibit intermediate thermal stability [27]. Nitrogen-rich heterocycles such as triazines and tetrazoles demonstrate superior thermal stability, with decomposition temperatures exceeding 400°C in many cases [24]. This enhanced stability reflects the aromatic character of these ring systems and the strong carbon-nitrogen bonds present within their structures.
The practical implications of thermal decomposition behavior are significant for applications involving elevated temperature exposure [18]. Storage conditions must account for the thermal sensitivity of chloroethylmorpholine derivatives, with recommendations for storage below 30°C to prevent degradation [28]. Processing conditions for synthesis and purification must also consider thermal limitations to avoid decomposition and maintain product integrity.